REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[NH:5]1[CH:9]([C:10](O)=[O:11])[CH2:8][CH2:7][C:6]1=[O:13]>C(OCC)C>[NH:5]1[CH:9]([C:10]([Cl:3])=[O:11])[CH2:8][CH2:7][C:6]1=[O:13]
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
2-pyrrolidone-5-carboxylic acid
|
Quantity
|
23.5 g
|
Type
|
reactant
|
Smiles
|
N1C(CCC1C(=O)O)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
with stirring under ice-
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 30 minutes at 40°-50° C
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
was added to the reaction mixture
|
Type
|
CUSTOM
|
Details
|
Precipitated crystals
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
washed with dry diethyl ether
|
Type
|
CUSTOM
|
Details
|
dried in a desiccator
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N1C(CCC1C(=O)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |